molecular formula C28H24ClN3O4S B10926057 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10926057
M. Wt: 534.0 g/mol
InChI Key: NALYNKXSYGUKAC-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and multiple methoxy and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while nucleophilic substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,4-dimethoxybenzyl alcohol
  • 2-chloro-3,4-dimethoxybenzil
  • 2-(2-chloro-3,4-dimethoxy)phenylethylamine

Uniqueness

What sets 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart from similar compounds is its unique combination of functional groups and the presence of both pyrazole and thiazole rings. This structural complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C28H24ClN3O4S

Molecular Weight

534.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C28H24ClN3O4S/c1-33-21-12-10-18(14-23(21)35-3)26-25(29)27(19-11-13-22(34-2)24(15-19)36-4)32(31-26)28-30-20(16-37-28)17-8-6-5-7-9-17/h5-16H,1-4H3

InChI Key

NALYNKXSYGUKAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)Cl)OC

Origin of Product

United States

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